molecular formula C11H13NO2 B8302727 methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B8302727
M. Wt: 191.23 g/mol
InChI Key: AWPHQOCLRCMPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group at the 5-position of the indoline ring and a carboxylate ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced through alkylation reactions, and the carboxylate ester can be formed by esterification of the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways. Its indoline core allows it to bind to specific proteins, altering their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3

InChI Key

AWPHQOCLRCMPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-methylindole-2-carboxylate (0.95 g, 5 mmol) and magnesium shavings (0.62 g, 25 mmol) were suspended in methanol (25 ml) and the mixture was stirred at 15° C. for 2 h. The mixture was filtered, diluted with methylene chloride (100 ml) and washed with NH4Cl solution. The organic phase was dried (Na2SO4) and the solvent removed to give the crude product, which was purified by chromatography on a column of silica gel, using a 7/3 petroleum/ethyl acetate mixture as eluent.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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